molecular formula C18H13FN2O5S B3005352 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-26-8

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate

Cat. No. B3005352
CAS RN: 877637-26-8
M. Wt: 388.37
InChI Key: JXALSWDMUDYMNL-UHFFFAOYSA-N
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Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized as a potent APJ functional antagonist in cell-based assays .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The specific synthetic methodology and development of structure-activity relationship (SAR) are presented in the referenced study .


Molecular Structure Analysis

The molecular structure of this compound is determined by various spectroscopic techniques, including 1H, 13C-NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound was derived from a high-throughput screening (HTS) of a large compound collection .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . The molecular formula is C20H18N2O4S and the molecular weight is 382.43292 .

Scientific Research Applications

Cardiovascular Disease Research

This compound has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. By antagonizing this receptor, the compound can be used to study the effects of apelin/APJ inhibition on cardiovascular function and potentially develop new therapeutic strategies for treating cardiovascular diseases.

Energy Metabolism Studies

The apelin/APJ system also plays a role in energy metabolism . Research involving this compound can provide insights into how modulation of this system affects energy balance and metabolism. This is particularly relevant for conditions like obesity and diabetes, where energy metabolism is significantly altered.

Gastrointestinal Function Investigation

Recent discoveries suggest a role for the apelin/APJ system in gastrointestinal function . Using this compound as an APJ receptor antagonist, scientists can explore the system’s influence on gastrointestinal processes, which could lead to new treatments for gastrointestinal disorders.

Selectivity and Binding Affinity Analysis

The compound has shown selectivity for the APJ receptor over other closely related receptors, such as the angiotensin II type 1 (AT1) receptor . This selectivity makes it a valuable tool for dissecting the roles of these receptors in various physiological processes and for the development of more targeted drugs.

Pharmacological Characterization

The initial in vitro pharmacologic characterization of this compound provides a foundation for further pharmacological studies . Researchers can use this data to understand the compound’s pharmacodynamics and pharmacokinetics, which are essential for drug development.

Synthetic Methodology Development

The discovery of this compound has also contributed to the development of synthetic methodologies . The processes used to synthesize this compound can be applied to create other similar compounds, expanding the toolkit available for medicinal chemistry research.

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications in various fields, including its role in cardiovascular homeostasis and the pathogenesis of cardiovascular disease .

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXALSWDMUDYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate

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